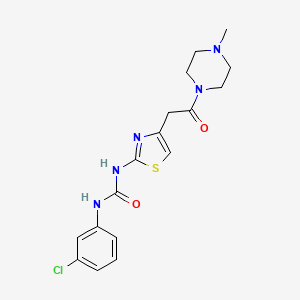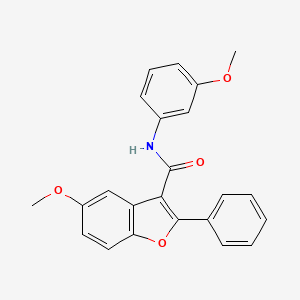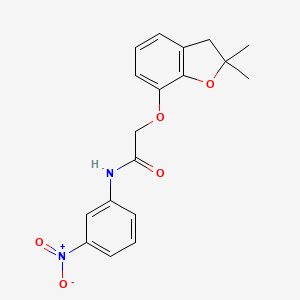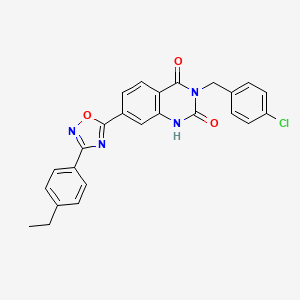
1-(3-Chlorophenyl)-3-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methylpiperazine moiety, and a thiazolyl urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
SU 11274: A class I c-Met inhibitor with a similar structure, used in cancer research.
Gefitinib: An EGFR inhibitor with structural similarities, used in the treatment of non-small cell lung cancer.
Uniqueness
1-(3-CHLOROPHENYL)-3-{4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}UREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20ClN5O2S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C17H20ClN5O2S/c1-22-5-7-23(8-6-22)15(24)10-14-11-26-17(20-14)21-16(25)19-13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3,(H2,19,20,21,25) |
InChI Key |
MYTUCQADBMFWMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B11276540.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B11276542.png)
![N-(2-methoxyethyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11276543.png)






![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11276591.png)
![N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11276599.png)


![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11276612.png)
